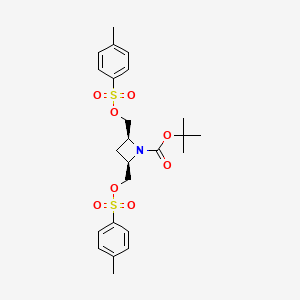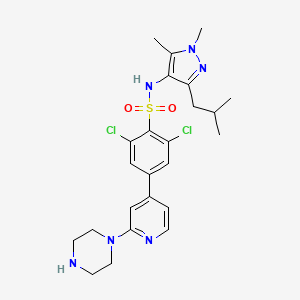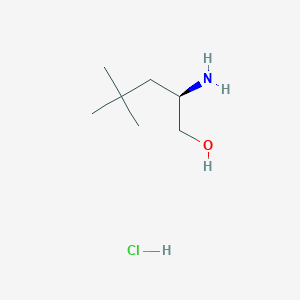![molecular formula C15H14F4O5S B8246065 [8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate](/img/structure/B8246065.png)
[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including an ethyl group, a fluorine atom, and a methoxymethoxy group attached to a naphthyl ring, along with a trifluoromethanesulfonate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the naphthyl core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Attachment of the methoxymethoxy group: This can be done via Williamson ether synthesis using methoxymethyl chloride and a suitable base.
Introduction of the trifluoromethanesulfonate group: This is typically achieved through the reaction of the naphthyl derivative with trifluoromethanesulfonic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction reactions: The naphthyl ring can be reduced to a dihydronaphthalene derivative using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
Substitution: Formation of naphthyl derivatives with different functional groups.
Oxidation: Conversion to carboxylic acids or ketones.
Reduction: Formation of partially hydrogenated naphthyl derivatives.
Aplicaciones Científicas De Investigación
[8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to be a good leaving group, facilitating nucleophilic substitution reactions. The fluorine atom and methoxymethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- [8-Ethyl-7-fluoro-1-naphthyl] trifluoromethanesulfonate
- [8-Ethyl-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate
- [7-Fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate
Uniqueness
The unique combination of the ethyl, fluorine, and methoxymethoxy groups in [8-Ethyl-7-fluoro-3-(methoxymethoxy)-1-naphthyl] trifluoromethanesulfonate distinguishes it from other similar compounds. This specific arrangement of functional groups can result in distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
IUPAC Name |
[8-ethyl-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4O5S/c1-3-11-12(16)5-4-9-6-10(23-8-22-2)7-13(14(9)11)24-25(20,21)15(17,18)19/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVADUPIXAXUYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC2=CC(=CC(=C21)OS(=O)(=O)C(F)(F)F)OCOC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8246017.png)



![3-bromo-5-iodo-2-[(1S)-1-methoxyethyl]pyridine](/img/structure/B8246057.png)



